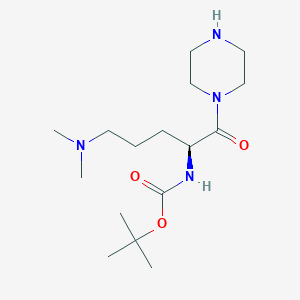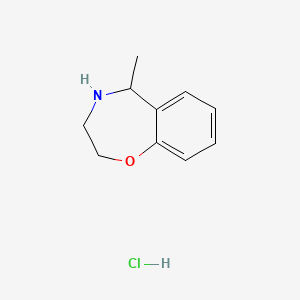![molecular formula C13H11F3N2O2 B1372561 Acide 5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole-4-carboxylique CAS No. 1152881-59-8](/img/structure/B1372561.png)
Acide 5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
“5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” is not provided in the retrieved papers.Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” are not mentioned in the retrieved papers.Applications De Recherche Scientifique
Synthèse pharmaceutique
L'acide 5-éthyl-1-[3-(trifluorométhyl)phényl]-1H-pyrazole-4-carboxylique peut servir de précurseur ou d'intermédiaire dans la synthèse de divers produits pharmaceutiques. Des composés ayant des structures similaires ont été utilisés dans la production d'antagonistes du NK1, qui sont des médicaments pouvant aider à traiter la dépression, l'anxiété et d'autres affections .
Agents antimicrobiens
Des dérivés de composés pyrazoliques ont été étudiés pour leur potentiel en tant que nouveaux antibiotiques, en particulier contre les souches résistantes telles que le SARM . Le groupe trifluorométhyle dans la structure du composé pourrait contribuer à son activité antimicrobienne.
Agents hypolipidémiants
Des isomères de composés contenant des groupes trifluorométhyles se sont avérés être des intermédiaires cruciaux dans la synthèse d'agents hypolipidémiants . Le composé en question pourrait potentiellement être utilisé dans des voies similaires pour créer des traitements contre le cholestérol ou les triglycérides élevés.
Biocatalyse
Des composés contenant des groupes trifluorométhyles ont été utilisés comme substrats dans des processus biocatalytiques impliquant des réductases carbonylées . Cela suggère des applications potentielles dans les réactions enzymatiques et la biotechnologie industrielle.
Synthèse chimique
Le groupe trifluorométhyle est une fraction commune dans diverses synthèses chimiques, y compris celles approuvées par la FDA . Le composé pourrait être impliqué dans des voies de synthèse complexes conduisant à une variété de produits chimiques.
Chimie analytique
Compte tenu de sa structure unique, ce composé pourrait être utilisé comme étalon ou réactif dans des méthodes analytiques pour quantifier ou détecter des composés similaires dans divers échantillons .
Mécanisme D'action
Target of Action
The primary targets of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” are currently unknown. The compound is a newly synthesized molecule , and its specific targets have not been identified in the literature
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Result of Action
The molecular and cellular effects of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” are currently unknown. As a newly synthesized compound , its effects at the molecular and cellular level have not been extensively studied
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be future research directions in exploring the applications of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” in various fields of science.
Propriétés
IUPAC Name |
5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-11-10(12(19)20)7-17-18(11)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNIXYVLLOGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)





![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)

